2-(4-Chlorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenyl)-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O and its molecular weight is 408.89. The purity is usually 95%.
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Scientific Research Applications
Herbicide Activity and Mechanisms
Modes of Action of Pyridazinone Herbicides
Research has shown that substituted pyridazinone compounds, which share structural similarities with the compound , act as inhibitors of the Hill reaction and photosynthesis in plants. These compounds have been evaluated for their phytotoxicity and potential as herbicides, with findings suggesting that certain structural modifications can enhance their effectiveness and provide resistance to metabolic detoxication in plants. This indicates a potential avenue for developing more efficient herbicidal agents based on chemical structures similar to the compound of interest (Hilton et al., 1969).
Anticancer Potential
In Vitro Antitumor Activity of Triazine Derivatives
A series of 1,2,4-triazine derivatives, structurally related to the compound of interest, were synthesized and tested for their anticancer activities against breast cancer cells. Some derivatives showed promising antiproliferative properties, suggesting that modifications to the chemical structure can yield compounds with significant therapeutic potential (Yurttaş et al., 2014).
Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activity of New Pyridine Derivatives
Research into new pyridine derivatives, which include structural features similar to the target compound, has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Antinociceptive Properties
[(3-Chlorophenyl)piperazinylpropyl]pyridazinones as Antinociceptive Agents
A study on [(3-chlorophenyl)piperazinylpropyl]pyridazinones, which share a similar structural motif with the compound , revealed that these compounds possess antinociceptive properties comparable to morphine. This indicates a potential for the development of new pain management therapies (Giovannoni et al., 2003).
Mechanism of Action
While the exact mechanism of action for this compound is not specified, it’s worth noting that similar compounds, such as pyrimidine derivatives, have been studied for their anti-fibrosis activity . These compounds were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c22-17-6-4-16(5-7-17)15-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)24-18-3-1-2-10-23-18/h1-10H,11-15H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJSXBSHKHONRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.